Cas no 860765-00-0 (4-IODO-PIPERIDINE)

4-IODO-PIPERIDINE 化学的及び物理的性質
名前と識別子
-
- 4-IODO-PIPERIDINE
- 4-iodopiperidine
- DTXSID90611265
- 860765-00-0
- 7-AZATRYPTOPHANMONOHYDRATE
- FT-0756182
- AM101380
- AKOS015897947
- 4-piperidinyl iodide
- EN300-6978867
- SCHEMBL807385
- DA-17179
-
- インチ: InChI=1S/C5H10IN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
- InChIKey: FGQSHUZAYIVLMB-UHFFFAOYSA-N
- SMILES: C1CNCCC1I
計算された属性
- 精确分子量: 210.98580g/mol
- 同位素质量: 210.98580g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 50
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.74
- Boiling Point: 212℃
- フラッシュポイント: 82℃
4-IODO-PIPERIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6978867-10.0g |
4-iodopiperidine |
860765-00-0 | 10g |
$610.0 | 2023-05-29 | ||
Enamine | EN300-6978867-5.0g |
4-iodopiperidine |
860765-00-0 | 5g |
$371.0 | 2023-05-29 | ||
Enamine | EN300-6978867-0.25g |
4-iodopiperidine |
860765-00-0 | 0.25g |
$120.0 | 2023-05-29 | ||
Enamine | EN300-6978867-0.5g |
4-iodopiperidine |
860765-00-0 | 0.5g |
$125.0 | 2023-05-29 | ||
Enamine | EN300-6978867-0.1g |
4-iodopiperidine |
860765-00-0 | 0.1g |
$114.0 | 2023-05-29 | ||
Enamine | EN300-6978867-1.0g |
4-iodopiperidine |
860765-00-0 | 1g |
$130.0 | 2023-05-29 | ||
Enamine | EN300-6978867-0.05g |
4-iodopiperidine |
860765-00-0 | 0.05g |
$109.0 | 2023-05-29 | ||
Enamine | EN300-6978867-2.5g |
4-iodopiperidine |
860765-00-0 | 2.5g |
$220.0 | 2023-05-29 |
4-IODO-PIPERIDINE 関連文献
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Jiawen Yin,Xiao Zhang,Lulu Zhao,Mengqi Luo,Lin Guo,Chao Yang,Wujiong Xia Org. Chem. Front. 2023 10 4679
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Manuel Guisán-Ceinos,Francisco Tato,Elena Bu?uel,Paloma Calle,Diego J. Cárdenas Chem. Sci. 2013 4 1098
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Anirban Maity,Armido Studer Chem. Sci. 2023 14 7675
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Ning Ye,Bin Wu,Kangming Zhao,Xiaobin Ge,Yu Zheng,Xiaodong Shen,Lei Shi,Margery Cortes-Clerget,Morgan Louis Regnier,Michael Parmentier,Fabrice Gallou Chem. Commun. 2021 57 7629
-
Yinjun Zou,Jianrong (Steve) Zhou Chem. Commun. 2014 50 3725
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Xiaoxiao Ren,Xing Gao,Qiao-Qiao Min,Shu Zhang,Xingang Zhang Chem. Sci. 2022 13 3454
-
Alisha Rani Tripathy,Rizwana Rahmathulla A,Amit Kumar,Veera Reddy Yatham Org. Biomol. Chem. 2022 20 3136
4-IODO-PIPERIDINEに関する追加情報
4-Iodo-Piperidine: A Comprehensive Overview
4-Iodo-Piperidine (CAS No: 860765-00-0) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound, also known as 1-(4-iodophenyl)piperidine, is a derivative of piperidine, a six-membered saturated heterocyclic amine. The presence of the iodine atom at the 4-position of the phenyl ring introduces unique electronic and steric properties, making it a valuable building block in various chemical reactions and applications.
The synthesis of 4-Iodo-Piperidine typically involves nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, the use of palladium-catalyzed cross-coupling reactions has become a cornerstone in the construction of biaryl compounds, including 4-Iodo-Piperidine derivatives. These methods not only improve yield but also allow for the incorporation of diverse functional groups, expanding the compound's utility in drug discovery and materials science.
In terms of pharmacological applications, 4-Iodo-Piperidine has shown promise as a lead compound in the development of novel therapeutics. Its ability to modulate ion channels and receptors makes it a valuable tool in neuropharmacology. Recent studies have highlighted its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are implicated in various diseases such as hypertension, inflammation, and neurological disorders. Additionally, its iodine substituent facilitates radiolabeling, enabling its use in positron emission tomography (PET) imaging studies for drug targeting and biodistribution analysis.
The chemical structure of 4-Iodo-Piperidine also lends itself to applications in polymer science. Its amine functionality can participate in polycondensation reactions, leading to the formation of high-performance polymers with tailored mechanical and thermal properties. For example, researchers have explored its use in synthesizing polyamides and polyurethanes with enhanced durability and flexibility, which could find applications in aerospace and automotive industries.
Moreover, 4-Iodo-Piperidine has been utilized as an intermediate in the synthesis of complex natural product analogs. Its ability to undergo both nucleophilic and electrophilic substitutions makes it a key component in multi-step synthesis pathways. Recent advancements in asymmetric catalysis have further expanded its role in constructing chiral centers with high enantioselectivity, which is crucial for developing enantiomerically pure pharmaceuticals.
From an environmental standpoint, the biodegradability and toxicity profiles of 4-Iodo-Piperidine are critical considerations for its large-scale application. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, minimizing its environmental footprint. However, further research is needed to optimize its degradation efficiency and reduce potential ecotoxicological risks.
In conclusion, 4-Iodo-Piperidine (CAS No: 860765-00-0) stands as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and pharmacological insights, position it as a key player in future innovations. As research continues to uncover new avenues for its utilization, 4-Iodo-Piperidine will undoubtedly remain at the forefront of chemical innovation.
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